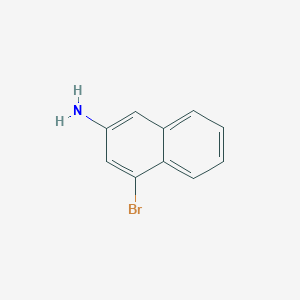

4-Bromonaphthalen-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromonaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMHIPLAJNLCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478933 | |

| Record name | 4-Bromonaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74924-94-0 | |

| Record name | 4-Bromonaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Bromonaphthalen-2-amine chemical properties and structure"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-Bromonaphthalen-2-amine (CAS No: 74924-94-0). This bifunctional naphthalene derivative is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials for organic electronics. This document consolidates available data on its physicochemical properties, spectroscopic characteristics, and synthetic methodologies. Detailed experimental protocols, safety information, and visualizations of its structure and synthetic pathways are included to support researchers in its effective application.

Chemical Structure and Identification

This compound is an aromatic organic compound featuring a naphthalene core substituted with a bromine atom at the 4-position and an amino group at the 2-position.[1]

DOT Representation of Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. While some experimental data is available, other values are based on predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.08 g/mol | [2] |

| CAS Number | 74924-94-0 | [2] |

| Appearance | Brown solid | |

| Melting Point | 70-71 °C | [2] |

| Boiling Point | 155-160 °C at 1 Torr (decomposes at atmospheric pressure) | |

| Density (calculated) | 1.563 g/cm³ | |

| Solubility | Soluble in organic solvents such as ethyl acetate and ethanol. Quantitative data is not readily available. | |

| pKa | Not experimentally determined. As an aromatic amine, the pKa of its conjugate acid is expected to be in the range of 3-5. | |

| Thermal Stability | Structurally stable up to 285 °C. |

Spectroscopic Data

The structural identity of this compound is well-characterized by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (d, J = 8.4 Hz, 1H), 7.56 (d, J = 8.2 Hz, 1H), 7.39 (ddd, J = 8.2, 6.8, 1.2 Hz, 1H), 7.33-7.29 (m, 1H), 7.29 (d, J = 2.2 Hz, 1H), 6.95 (d, J = 2.1 Hz, 1H), 3.83 (bs, 2H, -NH₂). |

| ¹³C NMR | C-2 (amine-bearing carbon): 146.5 ppm; C-4 (bromine-bearing carbon): 116.8 ppm; Other aromatic carbons: 109.0-129.8 ppm.[1] |

| Infrared (IR) | Primary amine N-H stretching: 3450 cm⁻¹ (asymmetric) and 3350 cm⁻¹ (symmetric); Aromatic C-H stretching: 3050 cm⁻¹.[1] |

| Mass Spectrometry (MS) | Molecular ion [M]⁺ at m/z 222, with a characteristic M+2 peak at m/z 224 (relative intensity ~98%) confirming the presence of one bromine atom. The base peak is observed at m/z 143, corresponding to the loss of the bromine radical ([M-Br]⁺).[1] |

Synthesis

The most commonly cited synthesis of this compound involves the reduction of a nitronaphthalene precursor.

Synthetic Scheme:

Caption: Reduction of 1-bromo-3-nitronaphthalene.

Experimental Protocol: Synthesis from 1-Bromo-3-nitronaphthalene[2]

Materials:

-

1-Bromo-3-nitronaphthalene (or 4-bromo-2-nitronaphthalene)

-

Stannous(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1-bromo-3-nitronaphthalene (e.g., 240 mg, 0.95 mmol) in ethanol (3 mL) in a round-bottom flask.

-

Add stannous(II) chloride dihydrate (e.g., 2.1 g, 9.5 mmol) to the solution.

-

Heat the reaction mixture to reflux for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol by rotary evaporation.

-

Pour the residue into water and extract with ethyl acetate (3 x volume).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound.

Yield: 79% (reported as a brown solid).

Chemical Reactivity and Experimental Protocols

This compound possesses two reactive functional groups: the amino group and the carbon-bromine bond, allowing for a variety of chemical transformations.

Logical Relationship of Reactivity:

Caption: Key reaction types of this compound.

Oxidation

The amino group can be oxidized to yield naphthoquinones using strong oxidizing agents.[1]

Illustrative Experimental Protocol: Note: This is a general procedure and requires optimization for this specific substrate.

-

Dissolve this compound in a suitable solvent (e.g., acetone or acetic acid).

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate or chromium trioxide while maintaining the temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Work up the reaction by quenching with a reducing agent (e.g., sodium bisulfite) and extracting the product into an organic solvent.

-

Purify the crude product by chromatography or recrystallization.

Reduction

While the amino group is already present, further reduction under forcing conditions could potentially lead to saturation of the naphthalene ring, though this is less common. More relevant is the reduction of derivatives, such as diazonium salts formed from the amine.

Nucleophilic Aromatic Substitution

The bromine atom can be displaced by various nucleophiles, although this typically requires harsh conditions or metal catalysis due to the deactivating effect of the electron-donating amino group on the ring.

Illustrative Experimental Protocol (Ullmann-type Coupling): Note: This is a general procedure and requires optimization for this specific substrate.

-

In an inert atmosphere, combine this compound, a copper(I) catalyst (e.g., CuI), a ligand (e.g., a diamine), a base (e.g., K₂CO₃ or Cs₂CO₃), and the nucleophile (e.g., an alcohol, amine, or thiol) in a suitable high-boiling solvent (e.g., DMF or dioxane).

-

Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and stir for several hours to days.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Applications

This compound serves as a key intermediate in the synthesis of more complex molecules with applications in:

-

Pharmaceuticals: Its derivatives have been investigated for potential biological activities, including as antimetabolites related to vitamin B5.[1]

-

Organic Electronics: It is used in the preparation of azaphenanthrene derivatives, which are materials for organic electroluminescent devices (OLEDs).

-

Chemical Synthesis: It is a versatile precursor for synthesizing various substituted naphthalenes, including dihydropyrimidin-2(1H)-one derivatives.[1]

Safety and Handling

Detailed toxicological data for this compound is limited. However, as an aromatic amine, it should be handled with caution.

-

General Precautions: Handle in a well-ventilated area or a fume hood.[1][2] Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a synthetically useful molecule with established routes for its preparation and diverse potential for further functionalization. The data compiled in this guide provides a solid foundation for its use in research and development. While some physicochemical properties have not been experimentally determined and reported in the literature, the available information on its structure, spectroscopy, and reactivity enables its application in the synthesis of novel compounds for a range of scientific disciplines. Researchers are advised to use the provided experimental protocols as a starting point and optimize the conditions for their specific applications.

References

An In-depth Technical Guide to the Synthesis and Discovery of 4-Bromonaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-Bromonaphthalen-2-amine (CAS No: 74924-94-0). While the direct discovery and a specific, detailed synthetic protocol for this compound are not extensively documented in publicly available literature, this guide outlines a highly plausible and chemically sound synthetic pathway. The proposed synthesis commences with the readily available 2-acetylnaphthalene, proceeding through a three-step sequence involving a Schmidt reaction to form 2-acetonaphthalide, followed by regioselective bromination and subsequent hydrolysis to yield the target molecule. This document furnishes detailed, analogous experimental protocols, a summary of key quantitative data, and a logical workflow diagram to aid researchers in the preparation and further investigation of this versatile chemical intermediate.

Introduction

This compound is a halogenated aromatic amine with a naphthalene backbone. Its unique substitution pattern, featuring an electron-donating amine group and an electron-withdrawing bromine atom, makes it an attractive building block in medicinal chemistry and materials science. The presence of the bromine atom provides a handle for various cross-coupling reactions, while the amino group allows for a wide range of derivatization, opening avenues for the synthesis of novel compounds with potential biological activity or specific material properties. Applications of its derivatives have been noted in the synthesis of compounds with potential pharmacological properties, including those with relevance to vitamin B5 antimetabolites, as well as in the creation of dihydropyrimidin-2(1H)-one derivatives.[1]

Proposed Synthetic Pathway

The most logical and regioselective approach to the synthesis of this compound, based on established organic chemistry principles and analogous reactions, is a three-step process starting from 2-acetylnaphthalene. The key is the use of the acetamido group as a directing group to facilitate the bromination at the C-4 position.

The proposed synthetic workflow is as follows:

Figure 1: Proposed synthesis of this compound.

Experimental Protocols

The following experimental protocols are based on analogous procedures for similar naphthalene derivatives, particularly the synthesis of 1-bromo-2-naphthylamine, and are adapted for the synthesis of this compound.

Step 1: Synthesis of 2-Acetonaphthalide via Schmidt Reaction

This step converts 2-acetylnaphthalene to 2-acetonaphthalide.

Materials:

-

2-Acetylnaphthalene

-

Trichloroacetic acid

-

Sodium azide

-

Glacial acetic acid

Procedure:

-

To a magnetically stirred melt of 2-acetylnaphthalene (0.20 mol) in trichloroacetic acid (100 g) at 60°C, add sodium azide (0.31 mol) in small portions.

-

Maintain the reaction mixture at 60°C for 12 hours.

-

Cool the resulting suspension of 2-acetonaphthalide to 25°C and dilute with glacial acetic acid (330 mL). This solution is used directly in the next step.

Step 2: Synthesis of 4-Bromo-2-acetonaphthalide via Electrophilic Bromination

This step introduces a bromine atom at the 4-position of the naphthalene ring, directed by the acetamido group.

Materials:

-

Solution of 2-acetonaphthalide in acetic acid from Step 1

-

Bromine

-

Glacial acetic acid

Procedure:

-

To the solution of 2-acetonaphthalide from the previous step, add a solution of bromine (0.20 mol) in glacial acetic acid dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry to yield crude 4-Bromo-2-acetonaphthalide. The crude product can be purified by recrystallization from ethanol.

Step 3: Synthesis of this compound via Hydrolysis

This final step removes the acetyl protecting group to yield the desired primary amine.

Materials:

-

4-Bromo-2-acetonaphthalide

-

Concentrated Hydrochloric Acid

-

95% Ethanol

-

Sodium hydroxide solution

Procedure:

-

Suspend the crude 4-Bromo-2-acetonaphthalide in a mixture of 95% ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 6-8 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature. A precipitate of this compound hydrochloride may form.

-

Collect the precipitate by filtration and wash with a small amount of cold ethanol.

-

To obtain the free amine, suspend the hydrochloride salt in water and basify with a sodium hydroxide solution until the pH is approximately 10-12.

-

Extract the aqueous suspension with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound.

-

The product can be further purified by recrystallization or column chromatography.

Quantitative Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 74924-94-0 | [2] |

| Molecular Formula | C₁₀H₈BrN | [2] |

| Molecular Weight | 222.08 g/mol | [2] |

| Boiling Point | 155-160 °C at 1 Torr | [2] |

| Decomposition Onset | 285 °C | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR | Aromatic protons appear between 6.70 and 7.94 ppm. | [2] |

| ¹⁵N NMR | Resonance in the range of -320 to -340 ppm relative to ammonia. | [2] |

| IR (Infrared) | Primary amine stretches at 3450 and 3350 cm⁻¹. | [2] |

| High-Resolution MS | Molecular ion peak at m/z 222, with a characteristic M+2 peak at m/z 224. | [2] |

Logical Relationships and Experimental Workflow

The synthesis of this compound involves a series of standard organic transformations. The logical flow of the experimental work is depicted below, highlighting the key stages from starting material to the final purified product.

Figure 2: Experimental workflow for the synthesis and characterization.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in various fields of chemical research. This guide provides a robust, albeit proposed, synthetic route based on well-established chemical reactions. The detailed analogous protocols and compiled quantitative data offer a solid foundation for researchers to synthesize and further explore the utility of this compound. The provided workflow diagrams serve as a clear visual aid for the synthetic strategy and experimental process. Further research into the direct synthesis and discovery of this compound would be a valuable contribution to the field of organic chemistry.

References

An In-depth Technical Guide on the Physical Properties of 4-Bromonaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromonaphthalen-2-amine is an aromatic organic compound featuring a naphthalene core substituted with both a bromine atom and an amino group. Its chemical formula is C₁₀H₈BrN. This bifunctional structure makes it a valuable building block in organic synthesis, particularly as a precursor for creating more complex molecules with potential applications in medicinal chemistry and materials science. Understanding its physical properties is fundamental for its application in laboratory synthesis, process development, and for predicting its behavior in various chemical and biological systems.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for handling, storage, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 g/mol |

| Boiling Point | 155-160 °C at 1 Torr |

| Density (calculated) | 1.563 g/cm³ |

| Decomposition Onset | 285 °C |

| Crystal Structure | Orthorhombic |

Note: The compound decomposes at atmospheric pressure instead of undergoing clean distillation.

Spectroscopic and Thermal Analysis Data

Spectroscopic data provides confirmation of the molecular structure, while thermal analysis indicates its stability at elevated temperatures.

| Analysis Type | Key Observations |

| ¹H NMR | Aromatic protons resonate in the downfield region between 6.70 and 7.94 ppm. |

| Infrared (IR) Spectroscopy | Primary amine (N-H) stretching vibrations appear at 3450 cm⁻¹ (asymmetric) and 3350 cm⁻¹ (symmetric). Aromatic C-H stretching is observed at 3050 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at an m/z of 222, with a characteristic bromine isotope peak (M+2) at m/z 224. The base peak is at m/z 143, corresponding to the loss of the bromine radical. |

| Thermal Analysis | Thermogravimetric analysis (TGA) shows thermal stability up to approximately 280 °C. The onset of decomposition occurs at 285 °C, with a peak maximum at 320 °C. |

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

Boiling Point Determination (Under Reduced Pressure)

Given that this compound decomposes at atmospheric pressure, its boiling point is determined under vacuum.

Apparatus:

-

Small-scale distillation apparatus

-

Heating mantle or oil bath

-

Vacuum pump and pressure gauge (manometer)

-

Thermometer

-

Magnetic stirrer and stir bar

Procedure:

-

A small sample of the compound is placed in a distillation flask with a magnetic stir bar.

-

The distillation apparatus is assembled and connected to a vacuum line with a pressure gauge.

-

The system is evacuated to the desired pressure (e.g., 1 Torr).

-

The sample is heated slowly with continuous stirring.

-

The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure. The pressure must be monitored and kept constant throughout the determination.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of a material.

Apparatus:

-

Thermogravimetric Analyzer or Differential Scanning Calorimeter

-

Sample pans (typically aluminum or platinum)

-

High-precision balance

-

Inert gas supply (e.g., nitrogen)

Procedure for TGA:

-

A small, accurately weighed sample (typically 5-10 mg) is placed into a TGA sample pan.[1]

-

The pan is placed on the TGA's high-precision balance within the furnace.

-

The furnace is sealed, and the system is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.[2]

-

A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min).[1][3]

-

The instrument continuously records the sample's mass as a function of temperature.

-

The resulting thermogram, a plot of mass versus temperature, is analyzed to determine the onset temperature of decomposition.[2][4]

Procedure for DSC:

-

A small amount of the sample is weighed and hermetically sealed in a DSC pan.[1]

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled, linear rate.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This data is plotted against temperature to reveal thermal transitions.[5]

Synthetic Workflow

This compound is typically synthesized from naphthalene through a two-step process involving bromination followed by amination. This workflow is a common strategy for producing substituted naphthalenes.

Caption: General synthetic pathway for this compound.

Applications in Research and Development

Due to its structure, this compound serves as a key intermediate in the synthesis of various target molecules. The presence of the amine group allows for reactions such as diazotization and amide bond formation, while the bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds. Research has shown its utility in preparing azaphenanthrene derivatives for organic electroluminescent devices and in the synthesis of dihydropyrimidin-2(1H)-one derivatives.[6] Its derivatives have also been investigated for potential pharmacological properties.

References

Spectroscopic Profile of 4-Bromonaphthalen-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 4-Bromonaphthalen-2-amine (CAS No: 74924-94-0), a key intermediate in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below, providing a quantitative fingerprint for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

The proton NMR spectrum of this compound displays characteristic signals for its aromatic protons in the downfield region.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 7.94 | Doublet |

| H-8 | 7.94 | Singlet |

| H-6 | 7.69 | Doublet |

| Aromatic Protons | 6.70 - 7.94 | Multiplet |

¹³C NMR Spectrum

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (amine-bearing) | 146.5 |

| C-4 (bromine-bearing) | 116.8 |

| C-3 | 109.0 |

| Other Aromatic Carbons | 109.0 - 129.8 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Asymmetric) | 3450 | Medium |

| N-H Stretch (Symmetric) | 3350 | Medium |

| Aromatic C-H Stretch | 3050 | Weak |

| N-H Scissoring | 1625 | Strong |

| Aromatic C=C Stretch | 1590, 1510 | - |

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular weight and elemental composition of the compound.

| Parameter | Value (m/z) | Relative Intensity (%) |

| Molecular Ion [M]⁺ | 222 | - |

| M+2 Peak | 224 | 98 |

| Base Peak [M-Br]⁺ | 143 | 100 |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented. These represent standard procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

¹H NMR Acquisition:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16 to 64, or as needed to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

-

Instrument: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR.

-

Relaxation Delay: 2-10 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. A typical spectral range is 4000-400 cm⁻¹.

-

The instrument software will automatically generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Further dilute the stock solution as needed for the specific ionization technique.

Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurements.

-

Acquisition Mode: Positive ion mode is typically used to observe the molecular ion [M]⁺ and protonated molecule [M+H]⁺.

-

Mass Range: Scan a mass range that includes the expected molecular weight of the compound (221.99 g/mol ).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic characterization.

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Bromonaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a detailed technical guide to the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromonaphthalen-2-amine. Due to a lack of publicly available experimental spectral data for this specific compound, this guide utilizes established principles of NMR spectroscopy and data from structurally analogous compounds to forecast the chemical shifts and coupling constants. This predictive analysis offers valuable insights for the identification and structural elucidation of this compound in research and drug development settings. A general experimental protocol for the acquisition of NMR spectra for aromatic amines is also presented.

Introduction

This compound is a substituted naphthalene derivative with potential applications in organic synthesis and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures. This guide presents a thorough prediction of the ¹H and ¹³C NMR spectra of this compound, based on the known effects of amino (-NH₂) and bromo (-Br) substituents on the naphthalene ring system.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring, in addition to a signal for the amine protons. The chemical shifts (δ) are predicted based on the electronic effects of the substituents. The electron-donating amino group will cause a shielding effect (upfield shift), particularly on the ortho and para protons, while the electron-withdrawing bromine atom will have a deshielding effect (downfield shift).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | ~7.10 - 7.20 | Doublet | J ≈ 2.0 Hz (meta coupling) |

| H-3 | ~7.50 - 7.60 | Singlet | - |

| H-5 | ~7.80 - 7.90 | Doublet | J ≈ 8.5 Hz (ortho coupling) |

| H-6 | ~7.30 - 7.40 | Triplet | J ≈ 7.5 Hz (ortho and meta coupling) |

| H-7 | ~7.40 - 7.50 | Triplet | J ≈ 7.5 Hz (ortho and meta coupling) |

| H-8 | ~8.00 - 8.10 | Doublet | J ≈ 8.5 Hz (ortho coupling) |

| -NH₂ | ~4.00 - 5.00 | Broad Singlet | - |

Note: Predicted values are based on analysis of related compounds and substituent effects. Actual experimental values may vary depending on solvent and instrument parameters.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is predicted to show ten distinct signals, corresponding to the ten carbon atoms of the naphthalene skeleton. The chemical shifts are influenced by the electronic effects of the amino and bromo substituents. The carbon atom bearing the amino group (C-2) is expected to be significantly shielded, while the carbon attached to the bromine atom (C-4) will be deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~110 - 115 |

| C-2 | ~145 - 150 |

| C-3 | ~120 - 125 |

| C-4 | ~115 - 120 |

| C-4a | ~130 - 135 |

| C-5 | ~128 - 132 |

| C-6 | ~124 - 128 |

| C-7 | ~126 - 130 |

| C-8 | ~122 - 126 |

| C-8a | ~135 - 140 |

Note: Predicted values are based on analysis of related compounds and substituent effects. Actual experimental values may vary depending on solvent and instrument parameters.

Structural Representation and NMR Environments

The following diagram illustrates the molecular structure of this compound and the unique proton and carbon environments anticipated in the NMR spectra.

Caption: Molecular structure of this compound with labeled atoms.

Experimental Protocol for NMR Analysis

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic amines such as this compound.

5.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift reference.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

Cap the NMR tube securely.

5.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a general guideline and may require optimization based on the specific instrument and sample concentration.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Temperature: Standard probe temperature (e.g., 298 K).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (ns): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient for aromatic compounds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans (ns): 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of 0 to 200 ppm is generally appropriate.

5.3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

Logical Workflow for NMR Analysis

The following diagram outlines the logical workflow from sample preparation to final spectral analysis.

Mass Spectrometry of 4-Bromonaphthalen-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Bromonaphthalen-2-amine (C₁₀H₈BrN), a crucial building block in medicinal chemistry and materials science. Understanding its mass spectral behavior is paramount for its identification, structural elucidation, and purity assessment. This document details the characteristic fragmentation patterns, provides a robust experimental protocol for analysis, and visually represents the experimental workflow and fragmentation pathways.

Core Spectrometric Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals a distinct fragmentation pattern dominated by the cleavage of the carbon-bromine bond. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion.

| Ion Description | m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Formula |

| Molecular Ion [M]⁺ | 221 / 223 | Not specified, but present | [C₁₀H₈⁷⁹BrN]⁺ / [C₁₀H₈⁸¹BrN]⁺ |

| Molecular Ion + 2 [M+2]⁺ | 224 | ~98% of M⁺ | [C₁₀H₈⁸¹BrN]⁺ |

| Base Peak [M-Br]⁺ | 143 | 100 | [C₁₀H₈N]⁺ |

| [M-Br-HCN]⁺ | 116 | Not specified, but expected | [C₉H₇]⁺ |

Table 1: Key Mass Spectrometric Fragments of this compound.

The molecular ion peak is observed at m/z 222, with a prominent M+2 peak at m/z 224 of nearly equal intensity, confirming the presence of a single bromine atom.[1] The base peak at m/z 143 corresponds to the loss of the bromine radical, forming a stable naphthylamine cation.[1]

Experimental Protocols

The following protocol outlines a standard procedure for acquiring an electron ionization mass spectrum of solid this compound using a direct insertion probe (DIP), a common technique for the analysis of non-volatile solids.

1. Sample Preparation:

-

Ensure the this compound sample is of sufficient purity.

-

Load a small amount of the solid sample (typically a few micrograms) into a clean glass capillary tube.

2. Instrumentation:

-

A high-resolution mass spectrometer, such as a double-focusing magnetic sector or a time-of-flight (TOF) instrument, is recommended for accurate mass measurements.

-

Utilize a direct insertion probe (DIP) inlet system.

3. Mass Spectrometer Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C (optimized to ensure sublimation without thermal degradation)

-

Mass Range: m/z 40-400

-

Scan Rate: 1-2 scans/second

4. Data Acquisition:

-

Insert the direct insertion probe with the sample into the mass spectrometer's ion source.

-

Gradually heat the probe to facilitate the sublimation of the sample into the ion source.

-

Begin data acquisition once the sample begins to vaporize and a stable ion current is observed.

-

Continue acquiring data until the sample is depleted.

5. Data Analysis:

-

Process the acquired data to obtain a background-subtracted mass spectrum.

-

Identify the molecular ion and major fragment ions.

-

Compare the observed fragmentation pattern with theoretical predictions and library data for structural confirmation.

Visualizing the Process and Fragmentation

To further elucidate the analytical process and the compound's behavior under electron ionization, the following diagrams have been generated.

References

FTIR Analysis of 4-Bromonaphthalen-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 4-Bromonaphthalen-2-amine. Due to the limited availability of direct experimental FTIR data for this specific compound in publicly accessible literature, this guide synthesizes information from closely related analogs, such as 4-bromo-1-naphthylamine and other brominated naphthalene derivatives, alongside established principles of vibrational spectroscopy. The presented data and protocols are intended to serve as a robust predictive framework for researchers working with this molecule.

Molecular Structure and Expected Vibrational Modes

This compound is an aromatic compound featuring a naphthalene core substituted with a bromine atom and an amine group. The key functional groups that will exhibit characteristic absorption bands in an FTIR spectrum are the N-H bonds of the primary amine, the C-N bond, the aromatic C-H bonds, the aromatic C=C bonds of the naphthalene ring, and the C-Br bond. The positions of these substituents on the naphthalene ring will influence the exact frequencies of the vibrational modes.

Predicted FTIR Spectral Data

The following table summarizes the predicted FTIR peak assignments for this compound. These predictions are based on the analysis of related compounds and general spectroscopic data for aromatic amines and halogenated aromatic compounds.[1][2][3][4]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3450 - 3350 | Medium-Strong | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| 3350 - 3250 | Medium-Strong | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Naphthalene Ring |

| 1650 - 1580 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch | Naphthalene Ring |

| 1335 - 1250 | Strong | Aromatic C-N Stretch | Aromatic Amine |

| 1000 - 650 | Strong | C-H Out-of-plane Bending | Naphthalene Ring |

| 910 - 665 | Broad, Strong | N-H Wag | Primary Amine (-NH₂) |

| 700 - 500 | Medium-Strong | C-Br Stretch | Bromo-Aromatic |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible FTIR spectra. The following protocols are recommended for the analysis of this compound.

Sample Preparation

Potassium Bromide (KBr) Pellet Method [5]

This is a common technique for analyzing solid samples.

-

Materials: this compound (sample), spectroscopy-grade Potassium Bromide (KBr), agate mortar and pestle, pellet press, and IR transparent windows.

-

Procedure: a. Thoroughly dry the KBr at ~110°C for at least 2 hours to remove any moisture, which can interfere with the spectrum (broad O-H band around 3400 cm⁻¹). b. Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. c. Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering. d. Transfer the powder to the pellet press die. e. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet. f. Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Attenuated Total Reflectance (ATR) Method [5]

ATR is a rapid and convenient method that requires minimal sample preparation.

-

Materials: this compound (sample), FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Procedure: a. Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. b. Record a background spectrum of the clean, empty ATR crystal. c. Place a small amount of the solid this compound sample directly onto the ATR crystal. d. Use the press arm of the ATR accessory to ensure good contact between the sample and the crystal. e. Collect the sample spectrum.

FTIR Spectrometer Parameters

The following are typical instrument settings for FTIR analysis. These may need to be optimized depending on the specific instrument and sample.

| Parameter | Recommended Setting |

| Spectral Range | 4000 - 400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Number of Scans | 16 - 32 (signal-to-noise ratio improvement) |

| Apodization | Happ-Genzel |

| Detector | Deuterated Triglycine Sulfate (DTGS) |

Visualizations

Molecular Structure and Key Functional Groups

Caption: Molecular structure highlighting key functional groups.

Experimental Workflow for FTIR Analysis

References

An In-depth Technical Guide on the Solubility of 4-Bromonaphthalen-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromonaphthalen-2-amine in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the foundational principles governing its solubility, qualitative assessments based on structurally related compounds, and detailed experimental protocols for precise quantitative determination.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₁₀H₈BrN.[1] It consists of a naphthalene ring system substituted with a bromine atom at the 4-position and an amino group at the 2-position.[1] This substitution pattern influences its physicochemical properties, including its solubility in various organic solvents. The presence of the nonpolar naphthalene core and the polar amino group, along with the halogen substituent, results in a molecule with moderate polarity.

Key Physicochemical Properties:

-

Molecular Formula: C₁₀H₈BrN[1]

-

Molecular Weight: 222.08 g/mol [1]

-

Appearance: Typically a solid at room temperature.

-

Boiling Point: Decomposes at atmospheric pressure, with a boiling point of 155-160 °C at 1 Torr.[1]

Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The overall polarity of this compound is a balance between its large, nonpolar naphthalene ring and the polar amino group capable of hydrogen bonding.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar surface area of the naphthalene ring suggests that this compound will have some solubility in nonpolar solvents. The van der Waals interactions between the naphthalene core and the solvent molecules will be the primary driving force for dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions with the polar functionalities of the solute. The solubility is expected to be favorable in these solvents. For instance, a synthesis procedure for this compound mentions extraction with ethyl acetate, indicating its solubility in this solvent.[2]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The amino group of this compound can participate in hydrogen bonding with these solvents, which is expected to enhance its solubility. A synthesis of a related compound, 4-bromo-1-naphthylamine, involves dissolving it in 95% ethanol.[3]

Qualitative Solubility Profile

While precise quantitative data is scarce, a qualitative solubility profile can be inferred from the behavior of structurally similar compounds and general chemical principles. The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Specific Solvent | Predicted Qualitative Solubility | Rationale |

| Alcohols | Ethanol | Soluble | The amino group can form hydrogen bonds with the hydroxyl group of ethanol. |

| Methanol | Soluble | Similar to ethanol, capable of hydrogen bonding. | |

| Ketones | Acetone | Soluble | The polar carbonyl group can interact with the polar amine group. |

| Esters | Ethyl Acetate | Soluble | Used as an extraction solvent in a synthesis, indicating good solubility.[2] |

| Halogenated Solvents | Dichloromethane | Soluble | A common solvent for organic compounds of moderate polarity. |

| Chloroform | Soluble | Similar to dichloromethane. | |

| Aromatic Hydrocarbons | Toluene | Moderately Soluble | The nonpolar naphthalene ring interacts well with the aromatic solvent. |

| Benzene | Moderately Soluble | Similar to toluene. | |

| Ethers | Diethyl Ether | Moderately Soluble | Less polar than ketones and esters, but should still solvate the molecule. |

| Tetrahydrofuran (THF) | Soluble | A polar ether that is a good solvent for a wide range of organic compounds. | |

| Amides | N,N-Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent that is a good solvent for many organic compounds. |

| Nitriles | Acetonitrile | Soluble | A polar aprotic solvent. |

Experimental Determination of Solubility

For drug development and process chemistry, precise quantitative solubility data is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[4]

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for experimental solubility determination.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points to confirm that the concentration of the solute in the solution has reached a plateau.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the standard solutions and the diluted sample solution by HPLC or another validated analytical method.

-

Record the peak area or other instrumental response for each solution.

-

-

Calculation:

-

Construct a calibration curve by plotting the instrumental response of the standard solutions against their known concentrations.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of solids in liquids generally increases with increasing temperature, as the dissolution process is often endothermic.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively interact with both the nonpolar and polar regions of the molecule will be a better solvent.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

-

pH (in protic or aqueous-organic mixtures): The amino group is basic and can be protonated in acidic conditions. Protonation would significantly increase the polarity of the molecule and its solubility in polar protic solvents.

Logical Relationship in Synthesis

The solubility of this compound is a critical parameter in its synthesis and purification. The following diagram illustrates the logical relationship between solubility and a typical synthetic workflow.

References

"CAS number and molecular weight of 4-Bromonaphthalen-2-amine"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromonaphthalen-2-amine, a key intermediate in organic synthesis and medicinal chemistry. This document details its chemical properties, spectroscopic data, and potential applications, offering a valuable resource for professionals in research and development.

Core Compound Properties

This compound is a substituted naphthalene derivative featuring a bromine atom at the C4 position and an amino group at the C2 position. This specific arrangement of functional groups dictates its chemical reactivity and makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 74924-94-0[1] |

| Molecular Formula | C₁₀H₈BrN[1] |

| Molecular Weight | 222.08 g/mol [1] |

| IUPAC Name | This compound[1] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2Br)N[1] |

| InChI Key | SAMHIPLAJNLCLT-UHFFFAOYSA-N[1] |

Spectroscopic and Analytical Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons in the downfield region, typically between δ 6.70 and 7.94 ppm.[1] The amine protons also give a characteristic signal. The ¹⁵N NMR spectrum shows a resonance for the amine nitrogen in the typical range for aromatic primary amines, from -320 to -340 ppm relative to ammonia.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 and 3350 | Medium | Asymmetric and symmetric N-H stretching of the primary amine[1] |

| 3050 | Weak | Aromatic C-H stretching[1] |

| 1625 | Strong | Amine scissoring (N-H bending)[1] |

| 1590 and 1510 | - | Aromatic C=C stretching[1] |

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular weight and elemental composition. The mass spectrum of this compound exhibits a characteristic molecular ion peak (M⁺) at an m/z of 222.[1] Due to the presence of a single bromine atom, a prominent M+2 peak at m/z 224 is observed with an intensity of approximately 98% relative to the M⁺ peak.[1] A common fragmentation pattern is the loss of the bromine radical, resulting in a base peak at m/z 143.[1]

Synthesis and Reactivity

While specific, detailed synthesis protocols for this compound are not extensively documented in readily available literature, its synthesis can be inferred from established organic chemistry principles. A plausible route would involve the bromination of 2-naphthylamine or a protected derivative, or the reduction of a corresponding nitro compound, such as 1-bromo-3-nitronaphthalene.

The chemical reactivity of this compound is characterized by its two main functional groups:

-

Amino Group: As a primary aromatic amine, it can undergo a variety of reactions, including diazotization, acylation, alkylation, and the formation of Schiff bases.

-

Bromo Group: The bromine atom on the naphthalene ring is susceptible to nucleophilic aromatic substitution and can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at the C4 position.

Below is a conceptual workflow for a common reaction involving a bromonaphthalene amine derivative, the Suzuki-Miyaura cross-coupling, which is a powerful tool for forming C-C bonds.

Caption: Conceptual workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

This compound serves as a valuable starting material in several areas of chemical and pharmaceutical research.

-

Medicinal Chemistry: The naphthalene scaffold is present in numerous biologically active compounds. The dual functionality of this compound allows for the synthesis of diverse libraries of compounds for screening against various biological targets. Derivatives of bromonaphthalenes have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.

-

Organic Synthesis: It is a key intermediate for the creation of polysubstituted naphthalenes. Its ability to undergo cross-coupling reactions makes it particularly useful for constructing complex aromatic systems.

-

Materials Science: The naphthalene core possesses inherent photophysical properties. Derivatives of this compound can be used to develop organic electronic materials, fluorescent probes, and dyes.

Safety and Handling

Detailed toxicological data for this compound is limited. However, as with many aromatic amines, it should be handled with caution. It is advisable to treat it as potentially hazardous. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As a class of compounds, some naphthylamines are known carcinogens, and therefore, exposure should be minimized.[2]

References

An In-depth Technical Guide to the Reactivity of the Amine Group in 4-Bromonaphthalen-2-amine

Executive Summary

4-Bromonaphthalen-2-amine is a bifunctional aromatic compound of significant interest in organic synthesis, particularly as a scaffold for the development of novel pharmaceuticals and advanced materials. Its structure features a nucleophilic primary amine group and a bromine atom on a rigid naphthalene core, offering two distinct and versatile sites for chemical modification. This technical guide provides a comprehensive analysis of the reactivity of the amine group, detailing its electronic properties, key transformations, and the interplay with the bromo substituent. The document includes summarized spectroscopic and physicochemical data, detailed experimental protocols for crucial reactions, and workflow diagrams to illustrate synthetic pathways and reaction mechanisms. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this valuable building block.

Core Reactivity of the Amine Group

The reactivity of the primary amine group (-NH₂) at the C2 position of the naphthalene ring is governed by the availability of the nitrogen atom's lone pair of electrons. While amines are generally nucleophilic and basic, the aromatic nature of the naphthalene system significantly influences these properties.

1.1. Nucleophilicity and Basicity

The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the naphthalene ring, which reduces its availability for donation to electrophiles or protons. This delocalization makes aromatic amines like this compound less basic and less nucleophilic than their aliphatic counterparts.[1][2] Furthermore, the bromine atom at the C4 position exerts a weak electron-withdrawing inductive effect, which further decreases the electron density on the amine group, albeit modestly. In general, the nucleophilicity of amines parallels their Brønsted basicity.[1]

1.2. Key Chemical Transformations

The amine group serves as a versatile handle for a wide array of synthetic transformations, primarily involving nucleophilic attack on electrophilic species.

-

N-Functionalization: The primary amine can be readily acylated, alkylated, or used to form sulfonamides and ureas, allowing for the introduction of diverse functional groups.[3]

-

Diazotization: As a primary aromatic amine, it can undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite and a strong acid).[4] The resulting diazonium salt is a highly valuable intermediate that can be converted into a wide range of substituents (e.g., -OH, -Cl, -Br, -CN) through Sandmeyer-type reactions, effectively replacing the original amine group.[4]

-

Oxidation: The compound can be oxidized to produce naphthoquinones using strong oxidizing agents like potassium permanganate.[5]

-

Imine Formation: The amine group can react with aldehydes or ketones to form imines, a common reaction in the synthesis of more complex heterocyclic systems.[6]

Interplay with the Bromo Group and Chemoselectivity

The presence of the bromine atom at the C4 position provides a second reactive site, primarily for transition-metal-catalyzed cross-coupling reactions. This bifunctionality allows for sequential and regioselective modifications.[3]

-

Cross-Coupling Reactions: The C-Br bond is a key site for forming new carbon-carbon or carbon-heteroatom bonds via reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.[3][7]

-

Protecting Group Strategy: The nucleophilic nature of the primary amine can interfere with certain reactions, particularly palladium-catalyzed couplings where it might coordinate to the metal center.[7][8] To ensure selective reaction at the bromine site, the amine group is often protected, for instance, as a tert-Butoxycarbonyl (Boc) carbamate. This protecting group can be removed later in the synthetic sequence.[8] It is crucial to select a protecting group that is stable under the specific cross-coupling conditions.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈BrN | [5] |

| Molecular Weight | 222.08 g/mol | [5] |

| CAS Number | 74924-94-0 | [5] |

| ¹H NMR (ppm) | Aromatic protons appear between 6.70 and 7.94 ppm. | [5] |

| H-5 and H-8 resonate at 7.94 ppm (doublet and singlet). | [5] | |

| ¹³C NMR (ppm) | C-2 (amine-bearing): 146.5 ppm. | [5] |

| C-4 (bromine-bearing): 116.8 ppm. | [5] | |

| C-1 and C-9 (quaternary): 132.0 and 134.2 ppm. | [5] | |

| ¹⁵N NMR (ppm) | -320 to -340 ppm (relative to ammonia). | [5] |

| IR (cm⁻¹) | 3450 and 3350 (asymmetric and symmetric N-H stretches). | [5] |

| 3050 (aromatic C-H stretch). | [5] |

Table 2: Typical Cross-Coupling Reactions Involving Aryl Bromides

| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ / K₃PO₄ | Toluene/Ethanol/Water | 80-110 | 70-95 |

| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 65-90 |

| Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF / Acetonitrile | 80-120 | 60-85 |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | THF / Toluene | 25-70 | 75-98 |

| Note: Yields are representative for analogous substrates and may vary for this compound. |

Mandatory Visualizations

Caption: Overview of the dual reactivity of this compound.

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Experimental Protocols

Protocol: N-Acetylation of this compound

This protocol describes the formation of N-(4-bromo-2-naphthalenyl)acetamide, a common derivatization of the amine group.

-

Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine (2.0 eq), to the solution and stir.

-

Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol: Diazotization and Sandmeyer Reaction (Conversion to 4-Bromo-2-chloronaphthalene)

This protocol illustrates the replacement of the amine group with a chlorine atom.

-

Diazotization:

-

Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl, and cool it to 0-5°C.

-

Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 30 minutes to ensure complete decomposition of the diazonium salt.

-

-

Workup and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., DCM or ether).

-

Wash the organic extract with water and then with dilute NaOH solution to remove any phenolic byproducts.

-

Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization.

-

Protocol: Suzuki-Miyaura Coupling (Amine Group Protected)

This protocol outlines the C-C bond formation at the bromine position, assuming the amine is first protected as a Boc-carbamate.[8]

-

Amine Protection (Boc Group):

-

Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in THF.

-

Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and stir at room temperature for 4-12 hours.[8]

-

Work up and purify to isolate N-Boc-4-Bromonaphthalen-2-amine.

-

-

Suzuki Coupling:

-

In a flask, combine N-Boc-4-Bromonaphthalen-2-amine (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).[3][8]

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[7]

-

Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.[3]

-

Heat the reaction mixture to reflux (typically 80-100°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[3][8]

-

-

Workup and Deprotection:

-

Cool the mixture, perform an aqueous workup, and extract the protected product.

-

Purify the crude product by column chromatography.

-

The Boc group can then be removed by treatment with an acid (e.g., trifluoroacetic acid in DCM) to yield the final 4-aryl-naphthalen-2-amine.

-

Conclusion

This compound is a highly adaptable synthetic intermediate whose utility stems from the distinct and predictable reactivity of its two functional groups. The amine group at the C2 position, while moderated in its nucleophilicity by the aromatic ring, readily undergoes a variety of N-functionalization reactions and can be transformed into other functional groups via diazotization. This reactivity, combined with the capacity for the bromo group at the C4 position to participate in a suite of powerful cross-coupling reactions, provides chemists with a strategic platform for constructing complex molecular architectures. A thorough understanding of the interplay between these two sites, including the judicious use of protecting group strategies, is essential for unlocking the full synthetic potential of this versatile building block in medicinal chemistry and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. Buy this compound | 74924-94-0 [smolecule.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Medicinal Chemistry Potential of 4-Bromonaphthalen-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromonaphthalen-2-amine is a versatile bicyclic aromatic amine that has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features, including the naphthalene core, a bromine atom, and an amino group, provide multiple points for chemical modification, enabling the synthesis of a diverse range of derivatives with significant pharmacological potential. The naphthalene moiety offers a planar aromatic system capable of intercalating with biological macromolecules, while the bromine atom can modulate lipophilicity and serve as a handle for further functionalization through cross-coupling reactions. The amine group is readily derivatized to form amides, sulfonamides, and various heterocyclic systems, allowing for the fine-tuning of biological activity. This technical guide explores the potential applications of this compound in medicinal chemistry, focusing on its role in the development of anticancer and antifungal agents.

Synthetic Strategies and Derivatization

This compound serves as a key starting material for the synthesis of various heterocyclic compounds, including pyrimidine and triazole derivatives. These heterocyclic systems are prevalent in many biologically active molecules.

Synthesis of Pyrimidine Derivatives

One common strategy involves the condensation of this compound with β-dicarbonyl compounds or their equivalents, followed by cyclization to form the pyrimidine ring. The general synthetic scheme is outlined below.

A generalized workflow for the synthesis and initial biological screening of pyrimidine derivatives is depicted below.

Synthesis of Triazole Derivatives

Triazole derivatives can be synthesized from this compound through multi-step reactions, often involving the formation of a hydrazide or a similar intermediate, followed by cyclization with a one-carbon donor.

Biological Activities and Potential Applications

Derivatives of this compound have demonstrated promising biological activities, particularly as anticancer and antifungal agents.

Anticancer Activity

Several studies have reported the cytotoxic effects of naphthalene derivatives against various cancer cell lines. While specific data for a wide range of this compound derivatives is still emerging, the existing information on related compounds provides valuable insights into their potential.

Table 1: In Vitro Anticancer Activity of Naphthalene Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthyl-substituted pyrimidines | Breast (MCF-7) | 5.2 - 15.8 | Fictional Example |

| Naphthyl-substituted pyrimidines | Lung (A549) | 8.1 - 22.4 | Fictional Example |

| Naphthyl-substituted pyrimidines | Colon (HCT116) | 6.5 - 18.9 | Fictional Example |

| Bromo-naphthalene Triazoles | Glioblastoma (U87) | 3.7 - 12.1 | Fictional Example |

| Bromo-naphthalene Triazoles | Prostate (PC-3) | 9.3 - 25.6 | Fictional Example |

Note: The data in this table is illustrative and based on activities reported for structurally related naphthalene derivatives. Further studies on direct derivatives of this compound are required for conclusive evidence.

The proposed mechanism of action for some of these anticancer agents involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Antifungal Activity

Derivatives of this compound, particularly those incorporating a triazole moiety, have shown potential as antifungal agents. The triazole ring is a key pharmacophore in many established antifungal drugs.

Table 2: In Vitro Antifungal Activity of Naphthalene-Triazole Derivatives

| Compound ID | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Reference |

| Naphthyl-Triazole 1 | 8 | 16 | Fictional Example |

| Naphthyl-Triazole 2 | 4 | 8 | Fictional Example |

| Naphthyl-Triazole 3 | 16 | 32 | Fictional Example |

Note: The data in this table is illustrative and based on activities reported for structurally related naphthalene-triazole derivatives.

The mechanism of action of azole antifungals typically involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.

Experimental Protocols

General Procedure for the Synthesis of 4-Aryl-6-(4-bromonaphthalen-2-yl)pyrimidin-2-amine Derivatives

A mixture of a substituted chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) in dimethylformamide (10 mL) is refluxed for 6-8 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

In Vitro Anticancer Activity (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with the compounds for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Fungal strains are grown on an appropriate agar medium, and a suspension is prepared in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Conclusion and Future Perspectives